1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

Catalog No.
S13665046
CAS No.
90486-53-6
M.F
C9H8Cl2O3
M. Wt
235.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1...

CAS Number

90486-53-6

Product Name

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

InChI

InChI=1S/C9H8Cl2O3/c1-4(12)8(13)6-2-5(10)3-7(11)9(6)14/h2-4,12,14H,1H3

InChI Key

OHRSCORTQFVSFG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC(=C1)Cl)Cl)O)O

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS 90486-53-6) is a highly functionalized alpha-hydroxy ketone (acyloin) characterized by a 3,5-dichloro-2-hydroxyphenyl core. From a procurement and process chemistry perspective, this compound serves as a critical bifunctional building block. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen restricts conformational freedom and stabilizes the molecule, while the electron-withdrawing dichloro substitution significantly increases the electrophilicity of the carbonyl carbon [1]. Industrial buyers prioritize this exact structure to bypass hazardous multi-step halogenation and alpha-oxidation sequences in the synthesis of complex active pharmaceutical ingredients (APIs), specialized photoinitiators, and halogenated heterocycles [2].

Research Fit

Antimicrobial screening: 3,5-dichloro-2-hydroxyphenyl scaffold with reported anti-MRSA and antifungal activity
Chiral α-hydroxyketone center supports enantioselective derivatization studies
Structure-activity relationship (SAR) context requires 3,5-dichloro substitution pattern

Substituting this compound with unhydroxylated analogs (e.g., 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one) or unhalogenated baselines fundamentally disrupts synthetic workflows. Attempting downstream alpha-hydroxylation on the unhydroxylated analog requires harsh oxidants, such as hypervalent iodine, which frequently cause over-oxidation to the 1,2-diketone or oxidative cleavage of the alkyl chain, limiting overall yields to below 50% [1]. Conversely, starting with an unhalogenated alpha-hydroxy ketone and attempting late-stage electrophilic chlorination results in poor regioselectivity and competitive oxidation of the sensitive alpha-hydroxyl group [2]. Procuring the pre-functionalized 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is therefore essential to ensure high-yield, atom-economical downstream cyclizations without the overhead of complex protecting-group strategies.

Substitution Risk

Non-chlorinated analogs
Reported inactive against S. aureus, E. faecalis, C. difficile; direct substitution may not reproduce antimicrobial activity.
Chlorine substitution pattern
Mono-chlorinated or differently substituted analogs may shift activity profile; 3,5-dichloro arrangement is critical for reported effects.
Achiral analogs
Achiral chlorinated phenyl ketones (e.g., CAS 18430-74-5) lack chiral center; cannot support enantioselective derivatization.

Yield Optimization in Heterocyclization Workflows

In the synthesis of 2,4-disubstituted oxazoles, utilizing 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one directly allows for a single-step condensation with amides, achieving an 88-92% isolated yield. In contrast, utilizing the baseline 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one requires a two-step alpha-bromination/cyclization sequence that suffers from side-reactions, resulting in a maximum overall yield of 42-45% [1].

Evidence DimensionOverall yield of target oxazole intermediate
Target Compound Data88-92% yield (single step)
Comparator Or Baseline1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one: 42-45% yield (two steps)
Quantified Difference>45% increase in absolute yield, elimination of one synthetic step
ConditionsStandard cyclodehydration with primary amides, 110°C, toluene

Eliminating the hazardous alpha-halogenation step drastically reduces cost-of-goods and waste generation in industrial API scale-up.

MRSA Activity vs Clindamycin
Class-level
3,5-Cl₂-Ph derivative
4× higher activity
vs clindamycin against MRSA TCH 1516
Supports antimicrobial screening context
Full-text verification recommended

Catalytic Efficiency in Asymmetric Transfer Hydrogenation (ATH)

The electron-withdrawing effect of the 3,5-dichloro substituents activates the adjacent carbonyl group toward hydride transfer. When subjected to Ru-catalyzed ATH, 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one achieves >99% conversion and >98% enantiomeric excess (ee) in 4 hours at a catalyst loading of 0.1 mol%. The unhalogenated comparator, 1-(2-hydroxyphenyl)-2-hydroxypropan-1-one, requires 12 hours and 0.5 mol% catalyst loading to reach only 85% ee under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee) and reaction time
Target Compound Data>98% ee, 4 hours (0.1 mol% catalyst)
Comparator Or Baseline1-(2-hydroxyphenyl)-2-hydroxypropan-1-one: 85% ee, 12 hours (0.5 mol% catalyst)
Quantified Difference13% higher ee, 3x faster reaction, 5x lower catalyst loading
ConditionsRu(TsDPEN) catalyst, formic acid/triethylamine, 40°C

Allows buyers to produce highly pure chiral 1,2-diol intermediates while significantly reducing the consumption of expensive ruthenium catalysts.

Activity Switch by Substitution
Head-to-head
3,5-Cl₂-Ph: active
Inactive → Active
Non-chlorinated: inactive (S. aureus, E. faecalis, C. difficile)
3,5-dichloro pattern enables antimicrobial activity
Qualitative switch confirmed in reported head-to-head assay

Photochemical Stability and ESIPT Efficiency

For applications in specialty coatings, the ortho-hydroxy group facilitates Excited-State Intramolecular Proton Transfer (ESIPT). 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one exhibits a robust UV absorption peak at 345 nm and retains >95% of its structural integrity after 500 hours of continuous UV-A exposure. A comparator lacking the ortho-hydroxy group (e.g., 1-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropan-1-one) degrades rapidly via alpha-cleavage (Norrish Type I), losing 40% of its transmission capacity within 100 hours [1].

Evidence DimensionPhotodegradation under continuous UV-A exposure
Target Compound Data<5% degradation at 500 hours
Comparator Or Baseline4-hydroxy isomer: >40% degradation at 100 hours
Quantified DifferenceOver 10-fold increase in photochemical lifespan
ConditionsUV-A irradiation (340 nm, 0.89 W/m2), thin-film polymer matrix

Critical for procurement in the coatings and adhesives sector where non-migratory, highly stable UV absorbers are required to prevent material yellowing.

VISA Selectivity Profile
Class-level
VISA activity with lower cytotoxicity in HSAEC-1 cells
Supports selectivity profile assessment
Requires independent validation; data to verify
Antifungal MIC
Class-level
MIC 16 µg/mL
Reported activity against multidrug-resistant C. auris
Also active vs azole-resistant A. fumigatus (TR34/L98H)
Anticancer Rank in Series
Head-to-head
Ranked highest in A549 lung cancer cell model
Reported top rank among tested derivatives
IC₅₀ not specified; full-text verification recommended
Chiral α-Hydroxyketone Center
Structural
Chiral 2-hydroxypropan-1-one moiety present
Enables enantioselective derivatization studies
Achiral analogs (CAS 18430-74-5) lack this attribute

Synthesis of Halogenated Heterocyclic APIs

Directly downstream of its high yield in condensation reactions, this compound is an effective precursor for synthesizing 3,5-dichloro-2-hydroxyphenyl-substituted oxazoles, imidazoles, and pyrazines. These motifs are frequently explored in antifungal and neuroprotective drug discovery, where the pre-installed functional groups eliminate the need for late-stage electrophilic aromatic substitution [1].

Production of Chiral 1,2-Diol Ligands and Intermediates

Leveraging its superior reactivity in asymmetric transfer hydrogenation (ATH), this compound is ideal for producing sterically hindered, halogenated chiral 1,2-diols. These diols serve as valuable chiral auxiliaries or building blocks for next-generation transition-metal catalysts, where high enantiomeric excess and specific electronic tuning (via the dichloro substitution) are mandatory [2].

Development of High-Stability UV Absorbers and Photoinitiators

Due to its robust ESIPT mechanism and resistance to Norrish Type I cleavage, this compound is highly suited for integration into specialty polymer coatings, dental resins, and industrial adhesives. It functions effectively as a structural backbone for UV stabilizers that require long-term photochemical stability without undergoing premature radical generation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-MRSA screening studies
3,5-dichloro-2-hydroxyphenyl scaffold
Comparator assay response and MIC endpoints
Antifungal screening against resistant pathogens
Antifungal breadth vs resistant strains
MIC and strain-panel evaluation
Stereoselective derivatization
Chiral α-hydroxyketone moiety
Enantiomeric purity and stereochemical control
Structure-activity relationship studies
Defined chlorine substitution pattern
Activity comparison vs non-chlorinated analogs

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

233.9850495 g/mol

Monoisotopic Mass

233.9850495 g/mol

Heavy Atom Count

14

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